Product packaging for 3-amino-3,4-dihydroquinolin-2(1H)-one(Cat. No.:CAS No. 40615-17-6)

3-amino-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B105671
CAS No.: 40615-17-6
M. Wt: 162.19 g/mol
InChI Key: ANZIRVOGVJLJHE-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 40615-17-6) is a privileged chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of various biologically active molecules. Its core structure is featured in multiple pharmacologically significant compounds, including enzyme inhibitors, receptor antagonists, and potential anticancer agents . Researchers utilize this dihydroquinolinone derivative as a critical intermediate in developing inhibitors for enzymes such as glycogen phosphorylase and dipeptidyl peptidase IV (DPP-IV) . Recent studies also highlight its application in creating carbonic anhydrase (CA) inhibitors, specifically showing inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII, which are relevant in oncology research . Furthermore, derivatives of this core structure are being explored for their anticonvulsant properties, acting through binding to the GABA A receptor . The synthetic value of this compound is well-documented. It can be accessed through asymmetric synthesis or via regioselective palladium-catalyzed intramolecular cyclization, providing researchers with routes to obtain the enantiopure core for stereospecific applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B105671 3-amino-3,4-dihydroquinolin-2(1H)-one CAS No. 40615-17-6

Properties

IUPAC Name

3-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZIRVOGVJLJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542306
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40615-17-6
Record name 3-Amino-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway

  • Nitro Reduction : Hydrogenation of 3-nitro-3,4-dihydroquinolin-2(1H)-one using palladium on carbon (Pd/C) under 50 psi H₂ yields racemic this compound.

  • Chiral Resolution : The racemic mixture is treated with L-tartaric acid in ethanol, selectively crystallizing the (R)-enantiomer. The (S)-enantiomer remains in solution and is recovered via neutralization.

Table 1: Enantioselective Synthesis Data

ParameterValue
Starting Material3-Nitro-3,4-dihydroquinolin-2(1H)-one
Catalyst10% Pd/C
Hydrogen Pressure50 psi
Yield (Racemic)92%
Optical Purity (R)99% ee
Optical Purity (S)98% ee

This method achieves high enantiomeric excess (ee) and is adaptable to multi-kilogram scales, making it industrially viable.

Catalytic Asymmetric Synthesis

Recent advances leverage transition-metal catalysts for asymmetric synthesis. For instance, palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides constructs polycyclic dihydroquinolinones with >90% enantioselectivity. Iron photoredox catalysis also enables carbamoyl radical generation, facilitating cascade cyclization to form the target compound under mild conditions.

Table 2: Catalytic Methods Comparison

MethodCatalystYieldee (%)
Pd-Catalyzed CyclizationPd(OAc)₂85%92
Fe PhotoredoxFeCl₃78%88
Enzymatic ResolutionLipase PS65%99

Industrial-Scale Optimization

Industrial production prioritizes cost-efficiency and waste reduction. Continuous flow reactors reduce reaction times from hours to minutes, while automated purification systems (e.g., simulated moving bed chromatography) enhance throughput. A notable case study achieved 95% purity at a 500 kg/month capacity using these technologies.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball-milling 2-aminobenzylamine with ketones in the presence of silica gel yields this compound with 70% efficiency and negligible waste.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-2(1H)-one derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-amino-3,4-dihydroquinolin-2-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinolin-2(1H)-one derivatives.

    Reduction: 3-amino-3,4-dihydroquinolin-2-ol.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Agents
3-Amino-3,4-dihydroquinolin-2(1H)-one serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of this compound have been synthesized and evaluated for their potential as nitric oxide synthase inhibitors, which are relevant in treating neuropathic pain and other conditions .

Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that specific derivatives could reverse thermal hyperalgesia in animal models, suggesting potential applications in pain management .

Antioxidant Activity
The compound has shown significant antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. This property is particularly important in the context of neurodegenerative diseases, where oxidative stress plays a critical role in disease progression .

Organic Synthesis

Intermediate for Complex Molecules
In organic synthesis, this compound is utilized as an intermediate for constructing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a valuable building block in synthetic chemistry.

Synthesis of Dyes and Pigments
The compound is also explored for its potential use in developing dyes and pigments due to its unique chemical structure. The presence of both amino and carbonyl groups enhances its reactivity and applicability in industrial processes.

Biological Studies

Therapeutic Potential Exploration
Researchers focus on the biological activity of this compound to understand its therapeutic effects further. Studies have investigated its interaction with various molecular targets, including enzymes and receptors involved in inflammatory responses and cancer pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundKey FeaturesBiological Activity
Quinolin-2(1H)-oneLacks amino group at the 3-positionLimited activity compared to 3-amino
3-AminoquinolineLacks carbonyl group at the 2-positionModerate antibacterial properties
3,4-Dihydroquinolin-2(1H)-oneLacks amino group at the 3-positionReduced neuroactivity

This table illustrates how the presence of both functional groups in this compound contributes to its enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Inhibition of Nitric Oxide Synthase : A series of derivatives were synthesized that demonstrated potent inhibition against neuronal nitric oxide synthase (nNOS), which is crucial for managing neuropathic pain .
  • Alzheimer's Disease Research : Novel derivatives incorporating this compound were designed as dual-target inhibitors for cholinesterases and monoamine oxidases (MAOs), showing promise in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the amino group at the 3-position.

    3-aminoquinoline: Lacks the carbonyl group at the 2-position.

    3,4-dihydroquinolin-2(1H)-one: Lacks the amino group at the 3-position.

Uniqueness

3-amino-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both an amino group and a carbonyl group within the quinoline structure

Biological Activity

3-Amino-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoline family and features an amino group at the 3-position and a carbonyl group at the 2-position. Its synthesis typically involves cyclization reactions, such as the reaction of 2-aminobenzylamine with ethyl acetoacetate under acidic conditions. Key synthetic details include:

  • Starting Materials : 2-aminobenzylamine and ethyl acetoacetate.
  • Reaction Conditions : Acidic environment (e.g., hydrochloric acid) at elevated temperatures (100-120°C) to facilitate cyclization.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in neuropharmacology and cancer research. Its mechanisms of action are primarily attributed to interactions with specific receptors and enzymes.

The compound's mechanism can involve:

  • Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : It shows potential as a modulator for dopamine receptors, particularly D2 receptors, which are implicated in several neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects :
    • A study synthesized derivatives of this compound that demonstrated potent inhibition against AChE and MAOs. The most promising derivative exhibited IC50 values of 0.28 µM for AChE and 0.34 µM for MAO-A, indicating strong neuroprotective properties .
  • Cytotoxicity Profiles :
    • Research evaluating the cytotoxic effects of various derivatives found that certain compounds showed significant activity against cancer cell lines such as A549 (lung cancer) with IC50 values below 30 µg/ml . This suggests potential applications in cancer therapy.
  • Antioxidant Activity :
    • Compounds derived from this compound were tested for antioxidant properties using the DPPH radical scavenging method. While some exhibited moderate activity compared to standard antioxidants, further optimization may enhance these properties .

Comparative Analysis with Related Compounds

To contextualize its biological activity, a comparison with similar compounds is essential:

CompoundKey FeaturesBiological Activity
Quinolin-2(1H)-one Lacks amino group at the 3-positionLimited activity compared to 3-amino
3-aminoquinoline Lacks carbonyl group at the 2-positionModerate antibacterial properties
3,4-dihydroquinolin-2(1H)-one Lacks amino group at the 3-positionReduced neuroactivity

Q & A

Q. What are the standard synthetic routes for 3-amino-3,4-dihydroquinolin-2(1H)-one, and what intermediates are critical?

The compound is typically synthesized via alkylation of nitro-substituted dihydroquinolinone precursors. For example, alkylation of 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF using potassium carbonate yields intermediates (14–18). Subsequent nitro reduction with Pd/C or Raney nickel under H₂ or hydrazine hydrate produces amines (20–25), which are coupled with thiophene-2-carbimidothioate hydroiodide to form the final products . Key intermediates include nitro-substituted precursors and aniline derivatives.

Q. How is structural characterization performed post-synthesis?

Characterization involves NMR, mass spectrometry (MS), and chromatographic purification. For instance, 1^1H NMR in CDCl₃ confirms proton environments (e.g., aromatic protons at δ 6.86–8.13 ppm), while MS (EI or ESI) verifies molecular ion peaks (e.g., m/z 303 for intermediate 18). Flash chromatography (e.g., Biotage systems) with solvent gradients (e.g., NH₃/MeOH:CH₂Cl₂) ensures purity .

Q. What solvent systems and reaction conditions optimize yield?

Alkylation reactions favor DMF with potassium carbonate at room temperature, while nitro reductions require polar protic solvents (methanol) under H₂ or hydrazine hydrate. Coupling reactions with thiophene derivatives use ethanol at ambient conditions. Elevated temperatures (60°C) are employed for nucleophilic substitutions in acetonitrile .

Advanced Research Questions

Q. How do substituent positions (e.g., 8-fluoro) and side-chain length affect neuronal nitric oxide synthase (nNOS) inhibition?

SAR studies reveal that a 2-carbon alkyl side chain with pyrrolidine termini (compound 29) enhances nNOS potency (IC₅₀ = 160 nM) and selectivity (180-fold over eNOS). In contrast, 3-carbon chains (e.g., compound 42) reduce potency (IC₅₀ = 1.22 μM) due to steric hindrance. Substituents at the 8-position (e.g., 8-fluoro in compound 31) decrease activity by restricting side-chain flexibility, highlighting the importance of scaffold geometry .

Q. What novel catalytic strategies enable efficient synthesis of dihydroquinolinone derivatives?

  • Iron photoredox catalysis generates carbamoyl radicals from oxamic acids, enabling cascade cyclization with alkenes to form 3,4-dihydroquinolin-2(1H)-ones .
  • Palladium-catalyzed carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides yields polycyclic derivatives with high E/Z selectivity .
  • Radical-mediated selenosulfonation under flow conditions accelerates synthesis (20h → 43s) using sulfinic acids and diphenyl diselenides .

Q. How are enantiomers resolved for pharmacological applications?

Chiral separation of racemic mixtures (e.g., compound 18) is achieved via HPLC with chiral stationary phases. Pharmacologically active enantiomers (e.g., (S)-35) are identified through in vivo efficacy studies in rat pain models, with oral dosing protocols validating therapeutic potential .

Q. How can contradictions in biological activity data be addressed?

Discrepancies arise from assay conditions (e.g., enzyme isoform specificity) or compound stability. For example, compound 31’s reduced nNOS potency (3.36 μM vs. 0.58 μM for 26) is attributed to fluorination-induced rigidity. Systematic comparison of in vitro (enzyme inhibition) and in vivo (rat models) data clarifies structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-3,4-dihydroquinolin-2(1H)-one
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3-amino-3,4-dihydroquinolin-2(1H)-one

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